PseudoginsenosideRh2

货号 B591419

CAS 编号:

1370264-16-6

分子量: 622.884

InChI 键: YCDZBVXSGVWFFX-AZEZESTHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

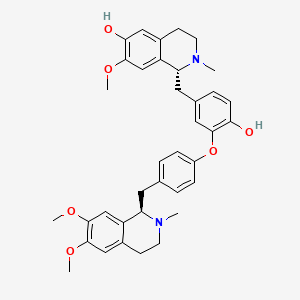

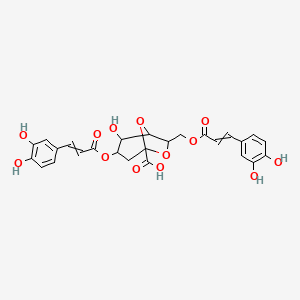

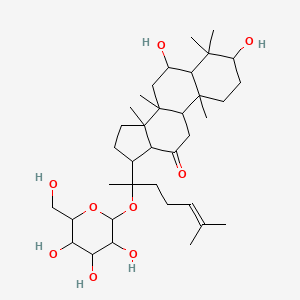

PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis

The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis

The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .科学研究应用

-

Cancer Research

- Pseudoginsenoside Rh2 has been studied for its potential anti-cancer properties . It’s synthesized from ginsenoside Rh2 and has shown to enhance the anti-proliferative activity of ginsenosides . In one study, it was found to induce protective autophagy in HepG2 cells, a type of liver cancer cell . The compound increased the expressions of certain proteins associated with apoptosis and autophagy, and activated certain pathways involved in these processes .

- The results indicated that Pseudoginsenoside Rh2 could induce protective autophagy in HepG2 cells, at least in part, via AMPK and the PI3K/Akt/mTOR pathway .

-

Immunomodulation

- Pseudoginsenoside Rh2 has been found to upregulate the innate and adaptive immune response in cyclophosphamide-induced immunocompromised mice . This was evidenced by the number of leukocytes, cellular immunity, and phagocytosis of macrophages .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used to enhance immune responses in immunocompromised individuals .

-

Antioxidant Research

- Pseudoginsenoside Rh2 is a compound isolated from plants of the genus Panax, which has excellent antioxidant activity . Antioxidants prevent or reduce oxidation processes, which can protect cells from damage caused by free radicals .

- The antioxidant properties of Pseudoginsenoside Rh2 could potentially be used to prevent or treat diseases associated with oxidative stress .

-

Drug Delivery

- Pseudoginsenoside Rh2 has been used in the synthesis of novel Au nanoparticles, acting as both reducing and stabilizing agents . These nanoparticles were found to exhibit desirable inhibitory effects on different cancer cell lines .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of new drug delivery systems, particularly for cancer treatment .

-

Nanotechnology

- Pseudoginsenoside Rh2 has been used in the synthesis of Au nanoparticles, which have exhibited outstanding physicochemical properties in biomedical fields . The nanoparticles were found to inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance reactive oxygen species generation, and regulate protein expressions to trigger cell apoptosis .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of nanotechnology-based treatments .

-

Traditional Chinese Medicine (TCM)

- Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng, which is commonly used in TCM . Ginsenosides, including Pseudoginsenoside Rh2, are believed to have multiple pharmacological functions .

- While the specific outcomes of using Pseudoginsenoside Rh2 in TCM are not fully documented, it’s believed that the compound could potentially contribute to the therapeutic effects of ginseng in TCM .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PseudoginsenosideRh2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

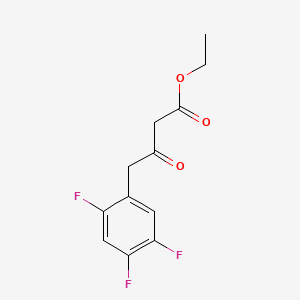

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

1151240-88-8

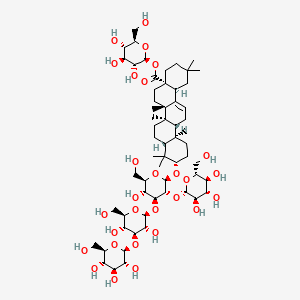

Congmunoside X

344911-90-6

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)